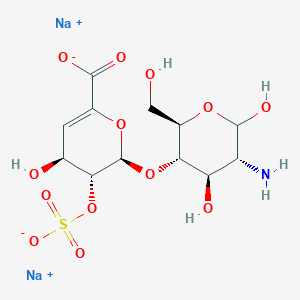
2,4-Dichloro-6-fluorophenylisothiocyanate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
DCFITC is instrumental in the synthesis of heterocyclic compounds, particularly anilinopyrimidines, which are known for their bioactivity. The compound can undergo aromatic nucleophilic substitution with aniline derivatives under microwave irradiation, leading to the formation of novel heterocyclic structures. These synthesized compounds have potential applications as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
Biochemical Research
In biochemistry, DCFITC plays a crucial role as a reagent for the modification of biomolecules. Its ability to react with amino groups makes it a valuable tool for labeling peptides and proteins. This property is essential for studying biochemical pathways, understanding protein interactions, and developing diagnostic assays.
Pharmacological Applications
DCFITC’s reactivity with biological amines also extends to pharmacological research. It can be used to synthesize isothiocyanate derivatives that serve as intermediates in drug development. These intermediates can be further modified to create therapeutic agents with potential applications in treating various diseases .
Agricultural Chemistry
In the field of agriculture, DCFITC may be utilized to develop new classes of agrochemicals. Its chemical structure allows for the creation of compounds that can act as growth regulators, herbicides, or insecticides. Research in this area focuses on enhancing crop protection and yield through chemical innovation.
Materials Science
DCFITC finds applications in materials science due to its potential in creating advanced materials. Its molecular structure can contribute to the design of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). These materials are pivotal for developing new technologies in electronics and energy sectors.
Industrial Chemistry
In industrial chemistry, DCFITC is used to synthesize compounds that have applications in various manufacturing processes. It can be involved in the production of dyes, resins, and polymers, contributing to the development of products with improved properties such as durability, resistance, and performance.
Environmental Impact Studies
The environmental impact of chemicals like DCFITC is an important area of study. Researchers investigate the degradation pathways, persistence, and toxicity of such compounds in the environment. This research is crucial for assessing the ecological risks and establishing safe handling and disposal practices.
Propiedades
IUPAC Name |
1,5-dichloro-3-fluoro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTTZZSJLBWJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-fluoro-2-isothiocyanatobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)
![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)





![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)


![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)
